molecular formula C25H33FO6 B12325555 [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate

Cat. No.: B12325555
M. Wt: 448.5 g/mol
InChI Key: ALINSFFSOAHJII-UHFFFAOYSA-N
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Description

Dexamethasone 21-Propionate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones. It is a derivative of dexamethasone, a widely used anti-inflammatory and immunosuppressant medication. Dexamethasone 21-Propionate is known for its potent anti-inflammatory properties and is used in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dexamethasone 21-Propionate typically involves the esterification of dexamethasone with propionic acid. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of Dexamethasone 21-Propionate.

Industrial Production Methods

In industrial settings, the production of Dexamethasone 21-Propionate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 21-Propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of Dexamethasone 21-Propionate.

Scientific Research Applications

Dexamethasone 21-Propionate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

    Medicine: Utilized in the development of anti-inflammatory and immunosuppressant therapies. It is also used in drug delivery systems to enhance the efficacy of treatments.

    Industry: Applied in the formulation of pharmaceuticals and in the production of corticosteroid-based products.

Mechanism of Action

Dexamethasone 21-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound modulates the expression of genes involved in inflammatory and immune responses, leading to its anti-inflammatory and immunosuppressive effects.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.

    Betamethasone: A similar glucocorticoid with comparable anti-inflammatory effects.

    Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.

Uniqueness

Dexamethasone 21-Propionate is unique due to its esterified form, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification can lead to better absorption and distribution in the body, making it a valuable compound in therapeutic applications.

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINSFFSOAHJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.